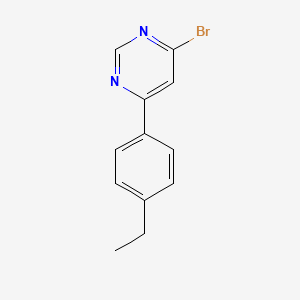

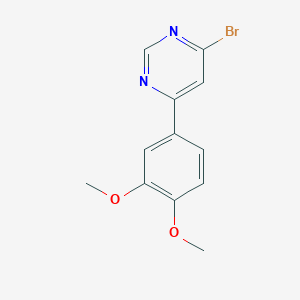

4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine

Übersicht

Beschreibung

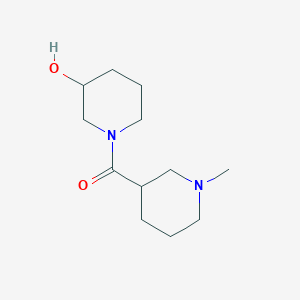

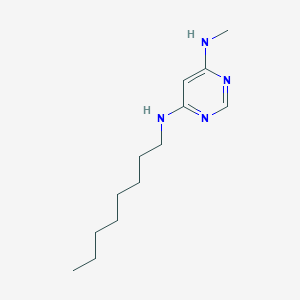

“4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of amidines with ketones or aldehydes . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The molecule also contains bromine and methoxy functional groups .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Wissenschaftliche Forschungsanwendungen

-

Pharmacological Applications

- Field : Pharmacology

- Application : Pyrimidine derivatives, including 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are used as a central building block for a wide range of pharmacological applications .

- Methods : The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results : These compounds are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

-

Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine

- Field : Organic Chemistry

- Application : The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

-

Anticancer Applications

- Field : Pharmacology

- Application : Pyrimidine derivatives are used in the design and synthesis of new anticancer drugs .

- Methods : The study involves the design and synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .

- Results : It was found that certain compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

-

Synthesis of 4-Arylpyrimidines

- Field : Organic Chemistry

- Application : An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

-

Synthesis of Pyrimidine Derivatives

- Field : Organic Chemistry

- Application : New derivatives containing 5-acetyl-4(3,4-dimethoxyphenyl)-6-methyl 2-oxo- 1,2,3,4-tetrahydropyrimidine moiety incorporated with different biologically active heterocycles such as pyridon, iminopyridines, thiazolidinones, and chalcones and 2-alkoxypyridines derivatives were synthesized .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The synthesized derivatives were screened for their in vitro antibacterial activity .

-

Neurotoxic Potentials of Pyrazoline Derivative

- Field : Neurobiology

- Application : The neurotoxic potentials of a newly synthesized pyrazoline derivative, which is similar to 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine, were investigated on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Methods : The specific methods of this study are not detailed in the source .

- Results : The results or outcomes of this study are not provided in the source .

-

Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

- Field : Organic Chemistry

- Application : This study focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

-

Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine

- Field : Organic Chemistry

- Application : The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

Eigenschaften

IUPAC Name |

4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKMSGLAQSZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1475481.png)

amine](/img/structure/B1475484.png)

![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)

![2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B1475488.png)

![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)

![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)